Cas no 2228093-55-6 (methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate)

methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate
- 2228093-55-6
- EN300-1993131
-
- インチ: 1S/C9H11ClN2O2/c1-5-3-6(4-12-8(5)10)7(11)9(13)14-2/h3-4,7H,11H2,1-2H3
- InChIKey: AMMFGCCJVBESCM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)C(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 214.0509053g/mol
- どういたいしつりょう: 214.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993131-5.0g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1993131-0.1g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 0.1g |
$1081.0 | 2023-09-16 | ||
Enamine | EN300-1993131-1.0g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1993131-0.05g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 0.05g |
$1032.0 | 2023-09-16 | ||
Enamine | EN300-1993131-0.25g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 0.25g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1993131-5g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 5g |
$3562.0 | 2023-09-16 | ||
Enamine | EN300-1993131-0.5g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 0.5g |
$1180.0 | 2023-09-16 | ||
Enamine | EN300-1993131-10.0g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1993131-1g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 1g |
$1229.0 | 2023-09-16 | ||
Enamine | EN300-1993131-10g |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate |
2228093-55-6 | 10g |
$5283.0 | 2023-09-16 |
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetateに関する追加情報
Comprehensive Overview of Methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate (CAS No. 2228093-55-6)
Methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate (CAS No. 2228093-55-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyridine core substituted with chloro and methyl groups, is a key intermediate in the synthesis of bioactive molecules. Its unique structure, combining an aminoacetate moiety with a halogenated heterocycle, makes it a versatile building block for drug discovery and crop protection agents.
In recent years, the demand for pyridine-based intermediates like methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate has surged due to their role in developing next-generation pharmaceuticals. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics and anti-inflammatory drugs, aligning with the growing focus on neurological health and chronic disease management. The compound's chiral center also opens avenues for stereoselective synthesis, a hot topic in modern medicinal chemistry.
The agrochemical industry has shown parallel interest in this compound, as its structural features resemble those of neonicotinoid alternatives—a trending subject given the global push for eco-friendly pesticides. While not a pesticide itself, the 6-chloro-5-methylpyridin fragment in CAS 2228093-55-6 serves as a valuable scaffold for designing low-toxicity crop protection agents, addressing the urgent need for sustainable agriculture solutions.
From a synthetic chemistry perspective, methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate exemplifies the convergence of heterocyclic chemistry and amino acid derivatives—two areas dominating recent literature. Its preparation typically involves Pd-catalyzed cross-coupling or nucleophilic substitution reactions, reflecting the industry's shift toward atom-economical processes. These methods align with the green chemistry principles increasingly demanded by regulatory bodies and environmentally conscious consumers.
Analytical characterization of this compound presents interesting challenges and opportunities. Advanced techniques like LC-MS and NMR spectroscopy are essential for verifying its purity, especially given the pharmaceutical industry's stringent ICH guidelines for impurities. The chloropyridine moiety generates distinctive fragmentation patterns in mass spectrometry, while the ester carbonyl and amino protons provide characteristic NMR signals—topics frequently searched by analytical chemists troubleshooting spectral data.
Stability studies of 2228093-55-6 reveal important insights for formulation scientists. The compound demonstrates optimal stability in anhydrous conditions but may undergo hydrolysis in aqueous environments—a crucial consideration for drug delivery systems. This property has sparked research into prodrug strategies, where the ester group could serve as a bioreversible moiety to enhance bioavailability, a major focus area in contemporary pharmaceutics.
In the context of intellectual property, several patents reference methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate as a synthetic intermediate, particularly in applications related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This aligns with current therapeutic trends targeting signal transduction pathways, one of the most searched topics in biomedical research. The compound's molecular weight (214.65 g/mol) and lipophilicity parameters make it suitable for lead optimization in drug discovery campaigns.
From a commercial standpoint, the global market for fine chemical intermediates like CAS 2228093-55-6 is expanding rapidly, driven by outsourcing trends in pharma R&D. Suppliers emphasize GMP-compliant synthesis and strict quality control to meet the exacting standards of contract research organizations (CROs). The compound's pricing and availability frequently appear in procurement-related searches, reflecting its growing industrial importance.
Looking ahead, methyl 2-amino-2-(6-chloro-5-methylpyridin-3-yl)acetate is poised to maintain its relevance as research continues into structure-activity relationships (SAR) of pyridine-containing compounds. Its dual utility in medicinal and agricultural chemistry, combined with synthetic accessibility, ensures ongoing interest from both academic and industrial researchers worldwide.
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